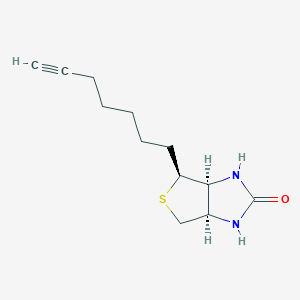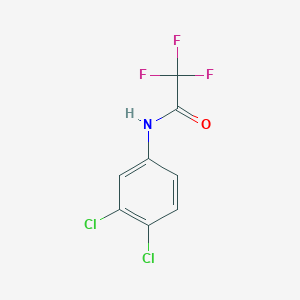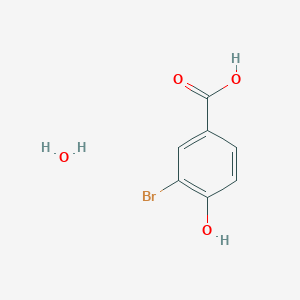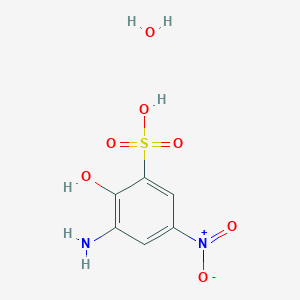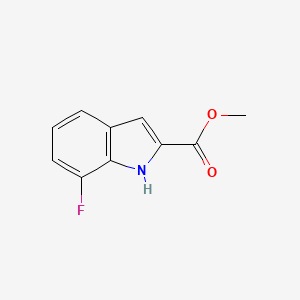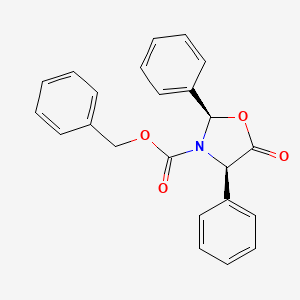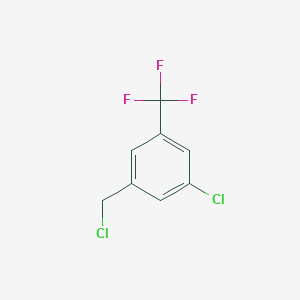
3-Chloro-5-(trifluromethyl)benzyl chloride; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is an organic compound often used in laboratory experiments and research studies. It is a colorless to pale yellow liquid with a pungent odor, and is soluble in many organic solvents. It has a wide range of applications, including synthesis, purification, and analysis of organic compounds, as well as a range of biochemical and physiological effects.
Applications De Recherche Scientifique
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is used in a range of scientific research applications. It is an important reagent used in organic synthesis, and is used in the purification and analysis of organic compounds. It is also used in the synthesis of pharmaceuticals, and in the preparation of agrochemicals, dyes, and other organic compounds. In addition, it is used in the production of polymers, and in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is well understood. The compound acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This results in the formation of a new bond between the two molecules, and the formation of the desired product. The reaction is usually catalyzed by an acid or base, which helps to speed up the reaction.
Biochemical and Physiological Effects
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) has a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It is also known to have anti-cancer properties, and has been found to inhibit the growth of certain types of cancer cells. In addition, it has been found to have antioxidant, anti-diabetic, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) has many advantages for use in laboratory experiments. It is a highly reactive reagent, and is easy to handle and store. It is also relatively inexpensive, and can be purchased in bulk. However, it is a toxic compound, and must be handled with care. In addition, it is not suitable for use in certain types of experiments, such as those involving the synthesis of proteins or nucleic acids.
Orientations Futures
The potential applications of 3-Chloro-5-(trifluromethyl)benzyl chloride (98%) are vast, and there are many potential future directions for research. These include the development of new synthesis methods, the exploration of its anti-cancer properties, and the study of its effects on other diseases and disorders. In addition, further research could be conducted into its antioxidant, anti-diabetic, and anti-viral properties. Finally, its potential applications in the production of polymers and other organic materials should be explored.
Méthodes De Synthèse
3-Chloro-5-(trifluromethyl)benzyl chloride (98%) is synthesized through a process called nucleophilic substitution. The reaction involves the addition of a nucleophile to an electrophilic carbon atom, resulting in the formation of a new bond between the two molecules. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and is usually catalyzed by an acid or base. The reaction produces a product with a high degree of purity, with yields typically ranging from 95-98%.
Propriétés
IUPAC Name |
1-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBFQXSUXETKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743838 |
Source


|
| Record name | 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene | |
CAS RN |
1228898-69-8 |
Source


|
| Record name | 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



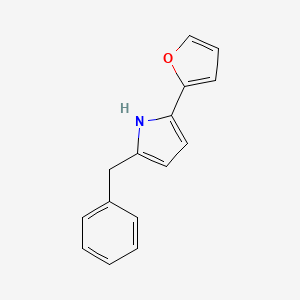

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)
